6-methyl-2-(pyridin-3-yl)-1H-indole 6-methyl-2-(pyridin-3-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC10562458
InChI: InChI=1S/C14H12N2/c1-10-4-5-11-8-14(16-13(11)7-10)12-3-2-6-15-9-12/h2-9,16H,1H3
SMILES: CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol

6-methyl-2-(pyridin-3-yl)-1H-indole

CAS No.:

Cat. No.: VC10562458

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-2-(pyridin-3-yl)-1H-indole -

Specification

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
IUPAC Name 6-methyl-2-pyridin-3-yl-1H-indole
Standard InChI InChI=1S/C14H12N2/c1-10-4-5-11-8-14(16-13(11)7-10)12-3-2-6-15-9-12/h2-9,16H,1H3
Standard InChI Key BKJUALJDZUWJHW-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3
Canonical SMILES CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

6-Methyl-2-(pyridin-3-yl)-1H-indole (C₁₄H₁₂N₂) consists of an indole scaffold—a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substitutions include:

  • Methyl group (-CH₃) at position 6 of the indole ring.

  • Pyridin-3-yl group (a pyridine ring attached via its third carbon) at position 2.

The IUPAC name derives from this substitution pattern, ensuring unambiguous identification .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogy
Molecular FormulaC₁₄H₁₂N₂Derived from
Molecular Weight208.26 g/molCalculated
Density~1.25 g/cm³Estimated from
Boiling Point~430°CExtrapolated from
LogP (Partition Coeff.)3.5Predicted

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 6-methyl-2-(pyridin-3-yl)-1H-indole can be inferred from methodologies applied to analogous indole derivatives. A plausible route involves:

  • Indole Core Formation:

    • Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones under acidic conditions to form the indole backbone .

    • Example: Reaction of 4-methylcyclohexanone with phenylhydrazine yields 6-methylindole precursors.

  • Pyridine Ring Introduction:

    • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between a brominated indole intermediate and pyridin-3-ylboronic acid .

    • Example: 6-Methyl-2-bromo-1H-indole + pyridin-3-ylboronic acid → Target compound.

Key Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Dioxane/water mixture at 80–100°C .

Structural Modifications

Functionalization of the indole and pyridine rings enables diversification:

  • N-Alkylation: Quaternization of the indole nitrogen to enhance solubility .

  • Electrophilic Substitution: Halogenation or nitration at reactive positions (e.g., C5 of indole) for further derivatization .

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR:

    • Indole H1 proton: δ 11.2 ppm (broad singlet, exchanges with D₂O).

    • Pyridinyl protons: δ 8.5–7.5 ppm (multiplet) .

    • Methyl groups: δ 2.3–2.5 ppm (singlet) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 208.1 [M+H]⁺.

    • Fragmentation patterns consistent with loss of methyl (-15 Da) and pyridine (-79 Da) groups .

Thermodynamic Stability

  • Thermogravimetric Analysis (TGA): Decomposition onset ~250°C, indicating moderate thermal stability.

  • Hygroscopicity: Low, due to hydrophobic indole and pyridine moieties.

CompoundTargetIC₅₀ (nM)Source
2-Methyl-1H-indole derivativeEZH22.1
6-(Pyridin-3-yl)-1H-indoleUndeterminedN/A

Anticancer Activity

  • In Silico Predictions: Molecular docking studies suggest affinity for kinase domains (e.g., JAK2, EGFR) .

  • Cytotoxicity Screening: Pending experimental validation, but methyl and pyridine groups may enhance cell membrane permeability .

Applications in Material Science

Organic Electronics

The conjugated π-system of indole-pyridine hybrids enables applications in:

  • Organic Light-Emitting Diodes (OLEDs): As emissive layer components due to tunable fluorescence .

  • Photovoltaics: Electron-deficient pyridine rings improve charge transport in donor-acceptor polymers.

Coordination Chemistry

  • Ligand Design: Pyridinyl nitrogen and indole NH serve as binding sites for transition metals (e.g., Ru, Pt) in catalytic complexes .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Controlling substitution patterns during indole functionalization remains challenging .

  • Scale-Up: Palladium catalysts and boronic acid reagents increase production costs .

Pharmacological Optimization

  • Bioavailability: Methyl and pyridine groups may impede aqueous solubility, necessitating prodrug strategies .

  • Toxicity Profiling: In vivo studies are required to assess hepatotoxicity and off-target effects.

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